molecular formula C17H17N3O4S B2848026 N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3,5-dimethoxybenzamide CAS No. 946305-75-5

N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3,5-dimethoxybenzamide

Cat. No.: B2848026
CAS No.: 946305-75-5
M. Wt: 359.4
InChI Key: VHMIWGBLYIFMTN-UHFFFAOYSA-N
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Description

N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3,5-dimethoxybenzamide is a heterocyclic compound containing nitrogen, sulfur, and oxygen atoms.

Preparation Methods

The synthesis of N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3,5-dimethoxybenzamide typically involves the reaction of tetrahydropyrimidine-2-thiones with halocarboxylic acid esters or 3-bromopentane-2,4-dione . The cyclization process can occur at either the N-1 or N-3 atoms of the pyrimidine ring, with the majority of cases resulting in cyclization at the N-3 atom to form the thiazolopyrimidine structure . Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the active methylene group. Common reagents used in these reactions include halogen-containing compounds, chloroacetic acid, and terminal alkynes. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3,5-dimethoxybenzamide has shown potential in various scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new molecules with desired properties.

    Biology: It has been studied for its potential biological activities, including antitumor, antibacterial, and anti-inflammatory properties.

    Medicine: The compound’s structural similarity to purine allows it to bind effectively to biological targets, making it a promising candidate for drug development.

    Industry: Its reactivity and functionalization potential make it useful in the synthesis of other complex molecules.

Comparison with Similar Compounds

N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3,5-dimethoxybenzamide can be compared to other thiazolopyrimidine derivatives, such as:

    5H-thiazolo[3,2-a]pyrimidines: These compounds share a similar core structure and exhibit various biological activities.

    2-substituted thiazolo[3,2-a]pyrimidines: These derivatives have been studied for their antitumor, antibacterial, and anti-inflammatory properties. The uniqueness of this compound lies in its specific substitution pattern and potential for diverse applications.

Properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-9-8-25-17-18-10(2)14(16(22)20(9)17)19-15(21)11-5-12(23-3)7-13(6-11)24-4/h5-8H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMIWGBLYIFMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC(=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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